(R)-Acenocoumarol (R)-Acenocoumarol (R)-acenocoumarol is the (R)-enantiomer of acenocoumarol. It is an enantiomer of a (S)-acenocoumarol.
Brand Name: Vulcanchem
CAS No.: 66556-77-2
VCID: VC0026767
InChI: InChI=1S/C19H15NO6/c1-11(21)10-15(12-6-8-13(9-7-12)20(24)25)17-18(22)14-4-2-3-5-16(14)26-19(17)23/h2-9,15,22H,10H2,1H3/t15-/m1/s1
SMILES: CC(=O)CC(C1=CC=C(C=C1)[N+](=O)[O-])C2=C(C3=CC=CC=C3OC2=O)O
Molecular Formula: C19H15NO6
Molecular Weight: 353.3 g/mol

(R)-Acenocoumarol

CAS No.: 66556-77-2

Cat. No.: VC0026767

Molecular Formula: C19H15NO6

Molecular Weight: 353.3 g/mol

* For research use only. Not for human or veterinary use.

(R)-Acenocoumarol - 66556-77-2

Specification

Description (R)-acenocoumarol is the (R)-enantiomer of acenocoumarol. It is an enantiomer of a (S)-acenocoumarol.
CAS No. 66556-77-2
Molecular Formula C19H15NO6
Molecular Weight 353.3 g/mol
IUPAC Name 4-hydroxy-3-[(1R)-1-(4-nitrophenyl)-3-oxobutyl]chromen-2-one
Standard InChI InChI=1S/C19H15NO6/c1-11(21)10-15(12-6-8-13(9-7-12)20(24)25)17-18(22)14-4-2-3-5-16(14)26-19(17)23/h2-9,15,22H,10H2,1H3/t15-/m1/s1
Standard InChI Key VABCILAOYCMVPS-OAHLLOKOSA-N
Isomeric SMILES CC(=O)C[C@H](C1=CC=C(C=C1)[N+](=O)[O-])C2=C(C3=CC=CC=C3OC2=O)O
SMILES CC(=O)CC(C1=CC=C(C=C1)[N+](=O)[O-])C2=C(C3=CC=CC=C3OC2=O)O
Canonical SMILES CC(=O)CC(C1=CC=C(C=C1)[N+](=O)[O-])C2=C(C3=CC=CC=C3OC2=O)O
Appearance Assay:≥98%A crystalline solid

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator